![molecular formula C20H17NO6S B1306790 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid CAS No. 612044-42-5](/img/structure/B1306790.png)

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

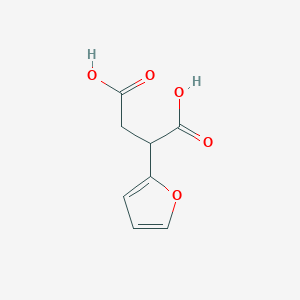

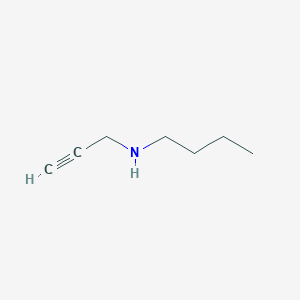

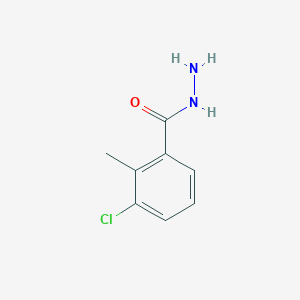

The compound 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, a sulfonylamino group, and a methoxyphenoxy substituent. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves starting from readily available nitrobenzenesulfonic acid and nitrophenol, suggesting that a similar approach could be used for the synthesis of the target compound . Additionally, the synthesis of enantiomerically pure sulfonylamino benzoic acids has been reported, which could provide a template for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with specific configurations and stereochemistry. For example, the absolute configuration of enantiomerically pure sulfonylamino benzoic acids has been determined, indicating the importance of stereochemistry in the synthesis and characterization of such compounds . The X-ray analysis of sulfonyl-bridged oligo(benzoic acid)s provides insights into the potential supramolecular structures that could be formed through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions can shed light on the reactivity of the target compound. For instance, methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis without racemization, which could be relevant if the target compound undergoes similar hydrolysis conditions . The electrochemical behavior of sulfophenyl-azo-benzoic acids and their reduction to hydrazo compounds could also be analogous to potential redox reactions involving the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by substituent groups and molecular design. For example, the presence of electron-donating methoxy groups on the aromatic ring has been shown to affect the photoluminescence properties of benzoic acid-functionalized complexes . The extractability of lanthanoid ions by sulfonyl-bridged oligo(benzoic acid)s suggests that the target compound may also have metal-binding properties, influenced by the electron-withdrawing nature of the sulfonyl group .

Relevant Case Studies

While no direct case studies on the target compound were provided, the papers suggest various applications and properties of structurally related compounds. For instance, the synthesis of methoxylated stilbenes via the Julia-Kocienski olefination reaction indicates potential applications in organic synthesis and material science . The crystal structures of benzenesulfonylamino propionic acids provide insights into the conformational variability and potential for forming supramolecular structures .

Scientific Research Applications

Environmental Degradation and Toxicity Analysis

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) reveals insights into the degradation pathways, by-products, and biotoxicity of related compounds. The study highlights the use of AOP systems to treat water contaminants and assesses the environmental impact of degradation by-products, which may include compounds structurally similar to "3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid" (Qutob et al., 2022).

Advanced Chemical Synthesis Techniques

Research on the acidolysis of lignin model compounds explores the chemical reactivity and pathways of complex phenolic compounds, providing insight into the synthesis and degradation mechanisms that could apply to "3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid" and its derivatives (Yokoyama, 2015).

Antioxidant Capacity and Pharmacological Potential

The ABTS/PP decolorization assay of antioxidant capacity sheds light on the reaction pathways and potential antioxidant capacity of phenolic compounds. This research can provide a foundation for understanding the antioxidant properties of "3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid" (Ilyasov et al., 2020).

Bioavailability and Biological Activities

Studies on chlorogenic acid (CGA) and cinnamic acid derivatives highlight the biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest potential health benefits and therapeutic applications for similar compounds (Naveed et al., 2018); (De et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHUSZNYWFNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392996 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid | |

CAS RN |

612044-42-5 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

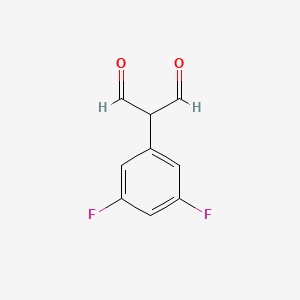

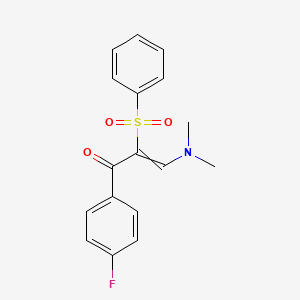

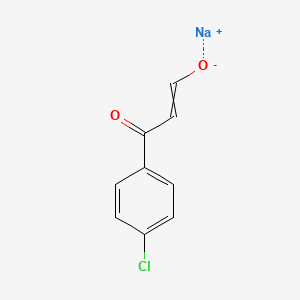

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)